

# Tol-BINAP: A Comparative Performance Analysis Against Commercial Chiral Ligands

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## Compound of Interest

Compound Name: *2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl*

Cat. No.: *B121776*

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In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Tol-BINAP, a derivative of the pioneering BINAP ligand, has established itself as a highly effective ligand in a multitude of stereoselective transformations. This guide provides an objective comparison of Tol-BINAP's performance against other commercially available chiral ligands, supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their catalytic systems.

## Performance in Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds, and the choice of ligand significantly influences the outcome. Tol-BINAP has been extensively utilized in this area, often in the form of its ruthenium or rhodium complexes.

## Asymmetric Hydrogenation of $\beta$ -Keto Esters

The asymmetric hydrogenation of  $\beta$ -keto esters to produce chiral  $\beta$ -hydroxy esters is a key reaction in the synthesis of many pharmaceuticals and natural products. The performance of Tol-BINAP is often benchmarked against its parent compound, BINAP, and other privileged ligands like SEGPHOS and SYNPHOS.

| Ligand        | Catalyst  | Substrate                        | S/C Ratio | H <sub>2</sub> Pressure (atm) | Temp. (°C) | Yield (%) | ee (%) | Reference |
|---------------|---|----------------------------------|-----------|-------------------------------|------------|-----------|--------|-----------|
| (S)-Tol-BINAP | RuCl <sub>2</sub> [(S)-tolbinap][(S,S)-dpen]      | Acetophenone                     | 2000:1    | 8                             | 25-30      | >99       | 99 (R) | [1]       |
| (R)-BINAP     | Ru(OC(OCH <sub>3</sub> ) <sub>2</sub> [(R)-BINAP] | Geraniol                         | -         | 100                           | 20         | 97        | 96 (S) | [2]       |
| (R)-SEGPH OS  | Ir-SEGPH OS complex                               | Allylic Alkylations<br>Substrate | -         | -                             | -          | High      | High   | [3]       |
| (S)-BINAP     | Pd/(S)-BINAP                                      | (2S,4aS)-25                      | -         | -                             | -          | 76        | -      | [4]       |
| (R)-BINAP     | Pd/(R)-BINAP                                      | (2S,4aS)-25                      | -         | -                             | -          | 24        | -      | [4]       |

S/C Ratio: Substrate-to-catalyst ratio.

## Asymmetric Hydrogenation of Olefins

The enantioselective hydrogenation of olefins, particularly functionalized olefins like  $\alpha,\beta$ -unsaturated carboxylic acids and enamides, is another area where Tol-BINAP has demonstrated excellent performance.

| Ligand        | Catalyst                                | Substrate                                | Solvent  | H <sub>2</sub> Pressure (atm) | ee (%) | Reference |
|---------------|---|--|----------|-------------------------------|--------|-----------|
| (R)-Tol-BINAP | [Rh((R)-Tol-BINAP)(cod)]BF <sub>4</sub> | Methyl (Z)- $\alpha$ -acetamidocinnamate | Methanol | -                             | High   |           |
| (R)-BINAP     | [Rh((R)-BINAP)(cod)]BF <sub>4</sub>     | Methyl (Z)- $\alpha$ -acetamidocinnamate | Methanol | -                             | High   |           |

## Performance in Asymmetric Carbon-Carbon Bond Formation

Tol-BINAP has also proven to be a valuable ligand in various asymmetric carbon-carbon bond-forming reactions, including allylic alkylations and aldol reactions.

### Asymmetric Allylic Alkylation

In iridium-catalyzed asymmetric allylic alkylation, the enantioselectivity is controlled by steric repulsions with the chiral ligand.[3] The structure of Tol-BINAP has been shown to effectively control the stereochemical outcome of these reactions.

| Ligand        | Catalyst                                 | Reaction          | Yield (%) | ee (%) | Reference |
|---------------|--|-------------------|-----------|--------|-----------|
| (S)-Tol-BINAP | $\pi$ -allyliridium-C,O-benzoate complex | Allylic Amination | High      | High   | [3]       |
| (R)-SEGPHOS   | $\pi$ -allyliridium-C,O-benzoate complex | Allylic Amination | High      | High   | [3]       |

## Asymmetric Aldol Reactions

Palladium(II) complexes of Tol-BINAP have been utilized as efficient catalysts for asymmetric aldol reactions, achieving high levels of asymmetric induction.[5]

| Ligand        | Catalyst                           | Reaction                     | ee (%)   | Reference |
|---------------|------------------------------------|------------------------------|----------|-----------|
| (R)-Tol-BINAP | Diaqua<br>Palladium(II)<br>complex | Asymmetric Aldol<br>Reaction | up to 89 | [5]       |
| (R)-BINAP     | Diaqua<br>Palladium(II)<br>complex | Asymmetric Aldol<br>Reaction | High     | [5]       |

## Experimental Protocols

### General Procedure for Asymmetric Hydrogenation of a Ketone (e.g., Acetophenone)[1]

Materials:

- RuCl<sub>2</sub>[(S)-tolbinap][(S,S)-dpen] precatalyst
- Acetophenone
- Potassium tert-butoxide (t-C<sub>4</sub>H<sub>9</sub>OK)
- Anhydrous, degassed 2-propanol
- High-purity hydrogen gas
- Autoclave or high-pressure reactor

Procedure:

- In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl<sub>2</sub>[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).

- Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).
- Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
- Add the acetophenone substrate to the liner.
- Place the glass liner inside the autoclave and seal the reactor securely.
- Remove the autoclave from the glovebox and connect it to a hydrogen line.
- Purge the reactor 3-5 times with hydrogen gas to remove any residual air.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).
- Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).
- After the reaction is complete, carefully vent the hydrogen pressure.
- The product, (R)-phenylethanol, can be isolated and purified using standard techniques, and the enantiomeric excess is determined by chiral chromatography.

## Synthesis of a Representative Precatalyst, $\text{RuCl}_2[(\text{S})\text{-tolbinap}][(\text{S},\text{S})\text{-dpen}][1]$

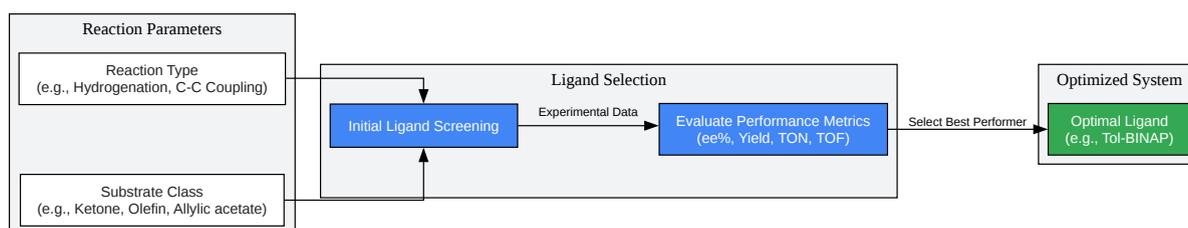
Materials:

- $[\text{RuCl}_2(\text{p-cymene})]_2$
- (S)-TolBINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl)
- (S,S)-DPEN (1,2-diphenylethylenediamine)
- Anhydrous, degassed DMF
- Anhydrous, degassed toluene

Procedure:

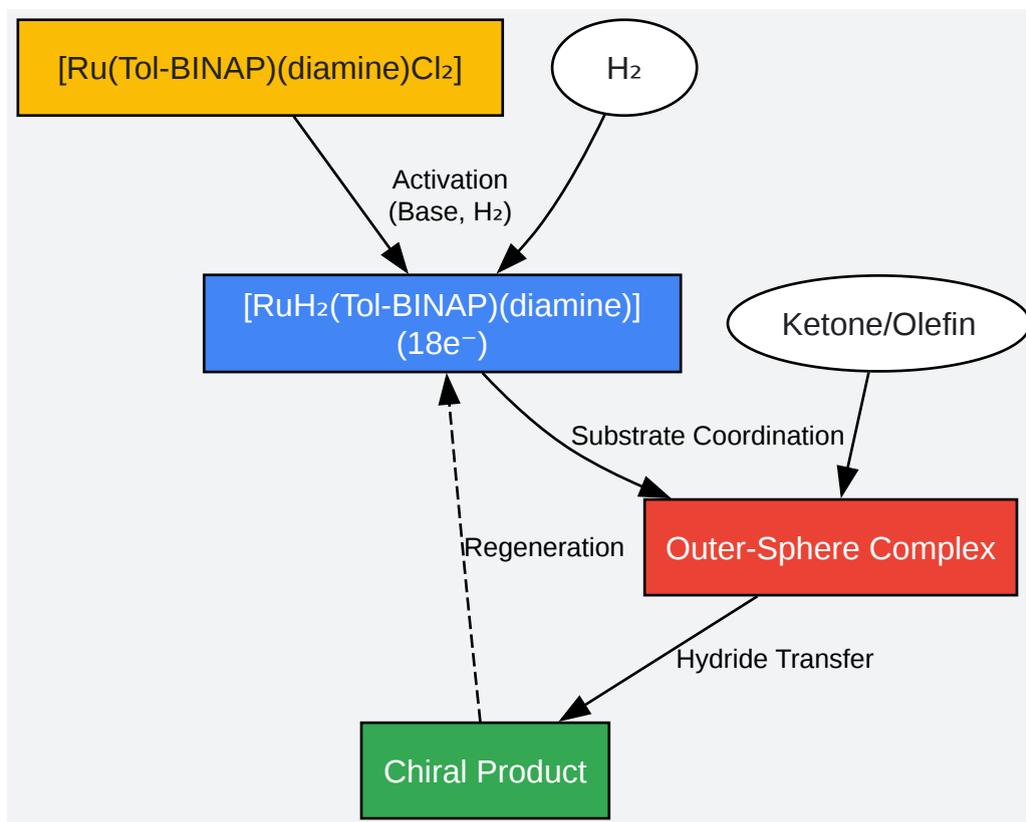
- Under an inert atmosphere (argon or nitrogen), add  $[\text{RuCl}_2(\text{p-cymene})]_2$  (1 equivalent) and (S)-ToIBINAP (2 equivalents) to a Schlenk flask.
- Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes. The solution should turn a deep red-purple.
- Remove the solvent under high vacuum to obtain the intermediate complex,  $\text{RuCl}_2\text{-ToIBINAP}$ .
- To a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1.1 equivalents).
- Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.
- Cool the mixture to room temperature and remove the solvent under reduced pressure to yield the precatalyst.

## Visualizing Catalytic Processes



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Caption: A workflow for chiral ligand selection in asymmetric catalysis.



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Caption: A simplified catalytic cycle for asymmetric hydrogenation.

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